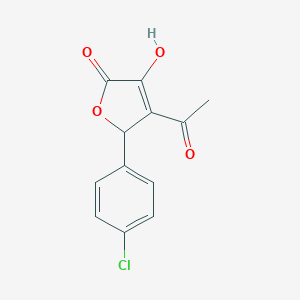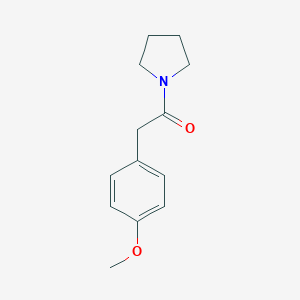![molecular formula C10H18N2O B359675 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol CAS No. 774555-48-5](/img/structure/B359675.png)
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMB belongs to the class of beta-adrenergic agonists, which are known to stimulate the beta-adrenergic receptors in the body.
Wissenschaftliche Forschungsanwendungen
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been reported to exhibit bronchodilator, vasodilator, and lipolytic effects, making it a potential candidate for the treatment of asthma, hypertension, and obesity. 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol exerts its effects by stimulating the beta-adrenergic receptors in the body. When 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol binds to these receptors, it activates a signaling pathway that leads to the relaxation of smooth muscles, dilation of blood vessels, and increased lipolysis. This mechanism of action makes 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol a potential candidate for the treatment of various diseases.
Biochemical and physiological effects:
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has been shown to exhibit several biochemical and physiological effects. It has been reported to increase the levels of cyclic AMP (cAMP) in cells, which leads to the activation of protein kinase A (PKA). This activation of PKA leads to the phosphorylation of various proteins, which results in the relaxation of smooth muscles, dilation of blood vessels, and increased lipolysis. 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has also been reported to increase the levels of nitric oxide (NO) in cells, which leads to vasodilation.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and good yield. 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol also exhibits a wide range of effects, making it a potential candidate for the treatment of various diseases. However, there are also limitations to the use of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol in lab experiments. Its effects may vary depending on the cell type and experimental conditions used. Furthermore, the long-term effects of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol on the body are not well understood, and further research is needed to elucidate its safety profile.
Zukünftige Richtungen
There are several future directions for the study of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol. One potential direction is the development of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol-based therapeutics for the treatment of asthma, hypertension, and obesity. Another potential direction is the study of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, further research is needed to elucidate the long-term effects and safety profile of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol, as well as its potential use in combination therapies with other drugs.
Synthesemethoden
The synthesis of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol involves the reaction of 1-methylpyrrole-2-carbaldehyde with 2-(tert-butoxycarbonylamino)-1-butanol in the presence of a base catalyst. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to produce 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol. This method has been reported to yield high purity and good yield of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol.
Eigenschaften
IUPAC Name |
2-[(1-methylpyrrol-2-yl)methylamino]butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-9(8-13)11-7-10-5-4-6-12(10)2/h4-6,9,11,13H,3,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCNPHFRGAZNGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=CN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B359596.png)




![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B359621.png)

![2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B359637.png)
![{3-Oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetic acid](/img/structure/B359641.png)
![2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B359643.png)

![2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B359646.png)
![2-[(2,4-Dichlorobenzyl)amino]-2-methyl-1,3-propanediol](/img/structure/B359662.png)
![N-tert-butyl-2-(4-{[(2-hydroxypropyl)amino]methyl}phenoxy)acetamide](/img/structure/B359664.png)